
5-氯-2-乙氧基-N-(2-吗啉-4-基乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as CELE, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its unique chemical structure has made it a subject of interest for researchers.
作用机制
The exact mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is its unique chemical structure, which makes it a subject of interest for researchers. The compound has also shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent. However, there are also limitations to using 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide in lab experiments. The compound is relatively new, and there is still much that is not known about its mechanism of action and potential side effects.
未来方向
There are many future directions for research on 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide that can be used as therapeutic agents. Another area of interest is the use of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide and its potential side effects. Overall, 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a promising compound that has the potential to be used as a therapeutic agent in various diseases.
合成方法
The synthesis of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-(morpholino)ethanamine in the presence of a base such as triethylamine. The reaction yields the desired product, 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, which can then be purified using various techniques such as column chromatography.
科学研究应用
凝血酶原抑制
该化合物作为凝血酶原抑制剂具有潜在的应用价值,凝血酶原是血液凝固过程中的关键蛋白。 通过抑制凝血酶原,它可以用于预防血栓形成,血栓形成是指血液在血管中形成血块的疾病 .
药物合成
5-氯-2-乙氧基-N-(2-吗啉-4-基乙基)苯磺酰胺的结构表明它可用于合成各种药物。 它的分子框架可以被修饰以增强新型药物的药理特性 .
虚拟高通量筛选 (vHTS)
计算机模拟研究,如 vHTS,可以使用该化合物作为参考分子。 它可以作为化合物库的一部分,用于识别对特定靶标具有高结合亲和力的潜在候选药物 .
配体可合成性
该化合物的可合成性是药物发现的关键因素。 它符合确保其能够高效合成的化学规则,使其成为开发新型配体的宝贵候选物 .
药理学研究
由于其独特的结构,该化合物可用于药理学研究,以研究其与各种生物靶标的相互作用。 这可能导致发现新的治疗剂 .
化学研究与开发
作为一种化学实体,它是开发新的化学过程的起点。 研究人员可以探索它的反应性和转化为其他化学物质 .
教育工具
在学术环境中,该化合物可以用来教授学生关于药物设计和分子相互作用的知识。 它提供了一个关于化学结构如何影响生物活性的实际例子 .
生化测定
它可用于生化测定,以测试新型药物的功效和效力。 它与各种酶和受体相互作用的能力使其成为测定开发的通用工具 .
属性
IUPAC Name |
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZROVZSOHAKGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

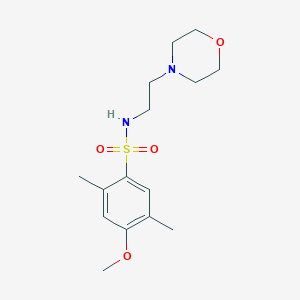
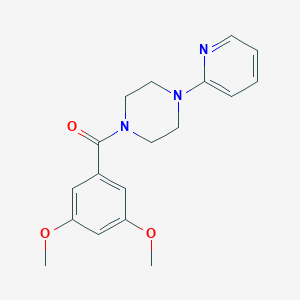
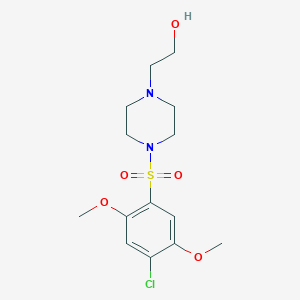
![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)
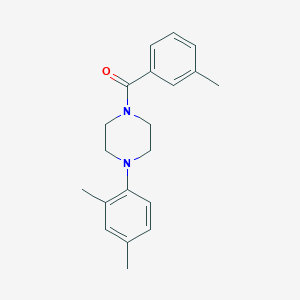
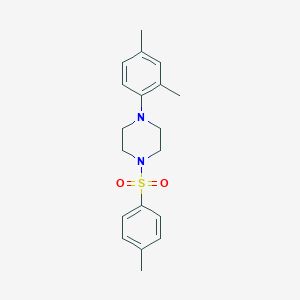
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
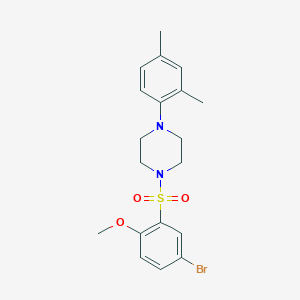
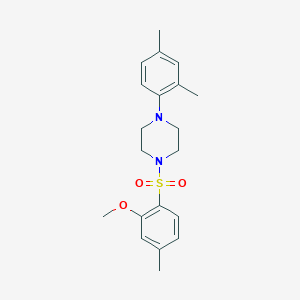

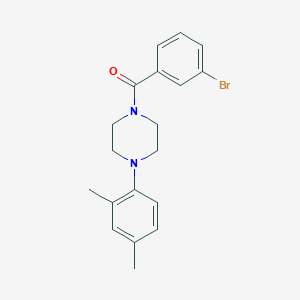

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B501634.png)